Cas no 180863-55-2 (Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate)

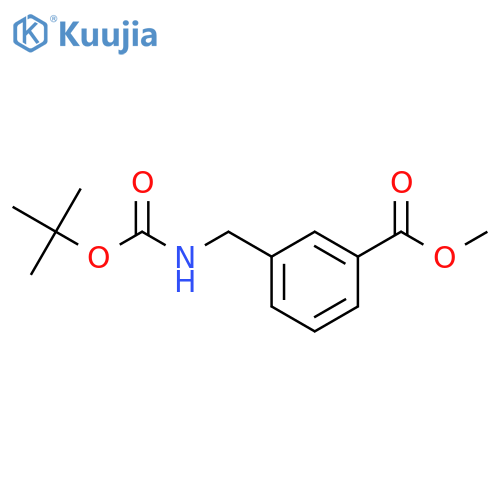

180863-55-2 structure

商品名:Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

CAS番号:180863-55-2

MF:C14H19NO4

メガワット:265.30496430397

MDL:MFCD14583094

CID:1090565

PubChem ID:22710582

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

- methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

- 3-[(Boc-amino)methyl]benzoic acid methyl ester

- Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate

- 3-(tert-Butoxycarbonylaminomethyl)benzoic acid methyl ester

- YBEKNOSAAIRRRW-UHFFFAOYSA-N

- Methyl 3-(N-Boc-aminomethyl)benzoate

- AK143411

- ST24047754

- 3-(tert-Butoxycarbonylamino-methyl)benzoic acid methyl ester

- 3-(tert-Butoxycarbonylamino-

- SCHEMBL879574

- A881059

- methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate

- MFCD14583094

- 180863-55-2

- Methyl3-(((tert-butoxycarbonyl)amino)methyl)benzoate

- 3-(tert-Butoxycarbonylamino-methyl)-benzoic acid methyl ester

- DB-370757

- Methyl 3-[(Boc-amino)methyl]benzoate

- AKOS022176096

- METHYL 3-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE

- DTXSID70627682

- CS-0154394

- SY115324

- EN300-7399893

- DS-7654

- AB9655

- Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester

- XH0621

-

- MDL: MFCD14583094

- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)

- InChIKey: YBEKNOSAAIRRRW-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])[H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 265.13100

- どういたいしつりょう: 265.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 68.12000

- LogP: 2.70230

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate セキュリティ情報

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D542356-10G |

methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |

180863-55-2 | 95% | 10g |

$1100 | 2024-08-03 | |

| abcr | AB440336-5g |

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; . |

180863-55-2 | 5g |

€135.50 | 2024-04-18 | ||

| Alichem | A019094920-5g |

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |

180863-55-2 | 97% | 5g |

$509.25 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1041843-10g |

Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester |

180863-55-2 | 97% | 10g |

$130 | 2024-06-07 | |

| Enamine | EN300-7399893-1.0g |

methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |

180863-55-2 | 95% | 1g |

$169.0 | 2023-05-25 | |

| Enamine | EN300-7399893-0.5g |

methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |

180863-55-2 | 95% | 0.5g |

$108.0 | 2023-05-25 | |

| abcr | AB440336-250 mg |

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; . |

180863-55-2 | 250MG |

€79.00 | 2022-06-02 | ||

| Enamine | EN300-7399893-10.0g |

methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |

180863-55-2 | 95% | 10g |

$733.0 | 2023-05-25 | |

| Chemenu | CM156591-5g |

methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |

180863-55-2 | 97% | 5g |

$100 | 2022-12-31 | |

| Chemenu | CM156591-25g |

methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |

180863-55-2 | 97% | 25g |

$406 | 2022-12-31 |

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

180863-55-2 (Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate) 関連製品

- 669713-61-5(2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:180863-55-2)Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

清らかである:99%

はかる:25g

価格 ($):158.0

atkchemica

(CAS:180863-55-2)Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ